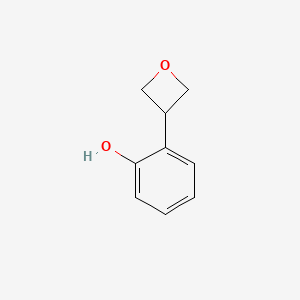

2-(Oxetan-3-yl)phenol

Beschreibung

Contextualization within Oxetane Chemistry and Phenolic Derivatives

The study of 2-(Oxetan-3-yl)phenol lies at the intersection of two important classes of organic compounds: oxetanes and phenolic derivatives. Oxetanes are four-membered cyclic ethers that have garnered considerable attention for their unique structural and reactive properties. doi.org The inherent ring strain of approximately 106 kJ/mol makes them susceptible to ring-opening reactions, rendering them valuable synthetic intermediates. mdpi.com Conversely, the oxetane motif can also be a stable component in larger molecules, influencing properties like solubility, metabolic stability, and lipophilicity. mdpi.comacs.org This has led to their increasing use in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups. doi.orgresearchgate.net

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are ubiquitous in nature and are fundamental building blocks in industrial synthesis. wikipedia.orgrsc.org They are precursors to a vast array of materials, including plastics, detergents, and pharmaceuticals. wikipedia.org The hydroxyl group in phenols imparts acidic properties and directs electrophilic substitution to the ortho and para positions of the aromatic ring. wikipedia.orgresearchgate.net Phenolic derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making them a cornerstone in drug discovery and development. researchgate.netmdpi.com

The compound this compound uniquely marries these two functionalities, offering a scaffold that combines the conformational constraints and polarity of the oxetane ring with the chemical versatility and biological relevance of the phenol group.

Historical Perspective on Oxetane Scaffolds in Organic Synthesis

The synthesis of four-membered heterocycles like oxetanes has historically been a synthetic challenge due to the inherent ring strain and unfavorable cyclization kinetics. thieme-connect.com One of the earliest and most classical methods for oxetane synthesis is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, first reported in 1909. mdpi.com

Another long-standing approach is the Williamson etherification, which involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group, typically under basic conditions. doi.org This method relies on the formation of a carbon-oxygen bond to close the ring.

In recent years, significant advancements have been made in the synthesis of oxetanes, driven by their growing importance in medicinal chemistry. acs.orgthieme-connect.com These include the development of new catalytic methods, such as those employing transition metals, to facilitate cyclization reactions with greater efficiency and selectivity. numberanalytics.comnumberanalytics.com Researchers have also explored novel strategies like ring-closing metathesis and other cycloaddition reactions to construct the oxetane ring. numberanalytics.com The development of methods for synthesizing more complex and highly substituted oxetanes, including those with chiral centers, remains an active area of research. thieme-connect.com

Structural Features and Chemical Significance of the this compound Motif

The this compound motif possesses distinct structural characteristics that underpin its chemical significance. The molecule consists of a phenol ring substituted at the ortho position with an oxetan-3-yl group.

Key Structural Features:

Oxetane Ring: This four-membered ether is not planar and adopts a puckered conformation to alleviate some of the ring strain. mdpi.com The oxygen atom and the three carbon atoms create a strained C-O-C bond angle, which exposes the lone pairs of electrons on the oxygen, making it a good hydrogen-bond acceptor. mdpi.com

Phenolic Group: The hydroxyl group attached to the benzene ring is weakly acidic and can act as a hydrogen bond donor. wikipedia.org It activates the aromatic ring towards electrophilic substitution.

Ortho Substitution Pattern: The placement of the bulky oxetane group adjacent to the hydroxyl group can induce specific conformational preferences and may influence the acidity and reactivity of the phenolic proton through steric and electronic effects.

Overview of Research Trajectories for Four-Membered Heterocycles

Research into four-membered heterocycles, including oxetanes, azetidines, and thietanes, is a rapidly expanding field. rsc.org A primary driver for this research is their increasing application in medicinal chemistry, where they are used to fine-tune the properties of drug candidates. nih.govacs.org

Current Research Trends:

Novel Synthetic Methodologies: A major focus is the development of new and efficient synthetic methods to access a wider variety of substituted four-membered heterocycles. numberanalytics.comrsc.org This includes the use of transition-metal catalysis, photochemical methods, and innovative cyclization strategies. numberanalytics.comnumberanalytics.comresearchgate.net

Medicinal Chemistry Applications: Researchers are actively exploring the use of these heterocycles as bioisosteres for more common functional groups to improve properties like metabolic stability, solubility, and target binding affinity. researchgate.netnih.gov The three-dimensional nature of these rings is also being exploited to create molecules with better spatial orientation for interacting with biological targets. researchgate.net

Reactive Intermediates: The ring strain of four-membered heterocycles makes them valuable as reactive intermediates in organic synthesis. acs.org Their propensity to undergo ring-opening reactions allows for their conversion into a variety of other functionalized molecules. researchgate.net

Materials Science: These heterocycles are also finding applications in materials science, for instance, as monomers in the construction of polymers with unique properties. doi.org

The continued development of synthetic methods and a deeper understanding of the properties of these strained rings are expected to lead to even broader applications in the future. rsc.orgresearchgate.net

Synthetic Pathways to this compound and Its Analogs

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its incorporation can favorably modulate key physicochemical properties of drug candidates. This article details the primary synthetic methodologies developed for accessing this compound and related phenolic oxetanes, focusing on direct arylation, strategies utilizing oxetan-3-one, and intramolecular cyclization techniques.

Eigenschaften

IUPAC Name |

2-(oxetan-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHDDNNECHDAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123786-81-1 | |

| Record name | 2-(oxetan-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 2- Oxetan-3-yl Phenol Systems

Oxetane Ring Opening Mechanisms and Selectivity

The high ring strain of the oxetane moiety makes it susceptible to ring-opening reactions under various conditions. The selectivity and mechanism of these reactions are heavily influenced by the nature of the reagents and catalysts employed.

Under acidic conditions, the oxetane ring of 2-(oxetan-3-yl)phenol is readily activated for nucleophilic attack. The reaction is initiated by the protonation of the oxetane oxygen atom, which creates a good leaving group and enhances the electrophilicity of the ring carbons. researchgate.netlibretexts.org This activation facilitates ring-opening, even with weak nucleophiles. magtech.com.cn

A significant pathway in the acid-catalyzed reaction of this compound is an intramolecular cyclization. The phenolic hydroxyl group can act as an internal nucleophile, attacking the activated oxetane ring. This process typically leads to the formation of a five-membered dihydrobenzofuran ring system. nih.gov Studies on related 3-aryl-oxetanols have shown that reaction with phenols under Lewis or Brønsted acid catalysis can produce dihydrobenzofuran derivatives, suggesting this is a highly probable transformation for this compound. nih.govrsc.org This intramolecular reaction is a critical side reaction that can compete with intermolecular processes, depending on the reaction conditions and the external nucleophiles present. nih.govacs.org The stability of the oxetane ring is a concern, as unwanted ring-opening can occur during acidic workups or purification. chemrxiv.org

| Oxetane Substrate | Acid Catalyst | Nucleophile/Solvent | Major Product | Reference |

|---|---|---|---|---|

| 3-Aryl-3-hydroxyoxetane | Tf₂NH (Brønsted Acid) | 1,2-Diol | 1,4-Dioxane derivative | |

| 3-Aryl-3-hydroxyoxetane | FeCl₃ (Lewis Acid) | Phenol | 2,3-Dihydrobenzofuran derivative |

The oxetane ring can also be opened by direct attack of external nucleophiles, typically proceeding via an SN2 mechanism. In contrast to acid-catalyzed openings, strong nucleophiles generally attack the sterically less hindered carbon atom of the oxetane ring. magtech.com.cn A variety of nucleophiles, including amines, thiols, and cyanides, have been utilized for this purpose. nih.govrsc.org

However, the reaction of common nucleophiles like amines or thiols with oxetanes can be sluggish and often requires catalytic activation. utexas.edursc.org For instance, lanthanide triflates have been shown to promote the ring-opening of oxetanes with amines. utexas.edu For thiol nucleophiles, chemoselectivity can be a challenge, as acidic conditions used to promote the reaction can also lead to undesired side reactions. d-nb.info Nevertheless, specific catalytic systems, such as those using lithium salts, have been developed for the successful alkylation of thiols with oxetanols while preserving the desired connectivity. d-nb.info In the context of this compound, an external nucleophile must compete with the potential for intramolecular attack by the phenolic oxygen, especially if the reaction is run under basic conditions where the more nucleophilic phenoxide is formed.

| Oxetane Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Substituted Oxetane | 2-Mercaptobenzothiazole | Chiral Phosphoric Acid | Thioether | |

| 3-Phenyloxetane | Aryl Thiol | LiNTf₂ | 3-Aryl-3-thioaryloxetane (via oxetanol) |

Acid-Catalyzed Ring Opening and Side Reactions

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers a versatile site for derivatization, enabling the synthesis of ethers, esters, and other functionalized analogues while potentially keeping the oxetane ring intact. nih.gov

The hydroxyl group of this compound can be alkylated to form ethers using standard synthetic protocols. The Williamson ether synthesis, which involves deprotonation of the phenol with a base to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide, is a common method. acs.org It is crucial to select reaction conditions that are compatible with the oxetane ring, generally avoiding strong acids that could induce ring-opening. chemrxiv.org

Alternatively, Brønsted acid-catalyzed etherification has been shown to effectively form ethers from benzylic oxetanols and alcohol nucleophiles without causing ring-opening. rsc.org This suggests that O-alkylation of the phenolic group in this compound could be achieved by reacting it with an appropriate alcohol under mild acidic catalysis, offering a pathway that avoids the use of alkyl halides and strong bases. vulcanchem.com The resulting oxetane ethers have been shown to possess greater stability under basic and reducing conditions compared to analogous esters. rsc.org

| Phenolic Substrate | Alkylating Agent | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| 3,3-Diaryloxetane with phenol | Alkyl Halide | Base (e.g., K₂CO₃) | Aryl Ether | |

| 3-Aryl-oxetan-3-ol | Aliphatic Alcohol | Brønsted Acid (CSA) | Alkyl Ether |

Esterification represents another key transformation of the phenolic hydroxyl group. While direct reaction with carboxylic acids is typically slow for phenols, the use of more reactive acyl chlorides or acid anhydrides in the presence of a base like pyridine is highly effective. chemguide.co.uk

A particularly important derivatization for extending the synthetic utility of this compound is its conversion to an aryl triflate (trifluoromethanesulfonate). This is accomplished by reacting the phenol with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as pyridine. mdpi.com The triflate group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, thus transforming the phenol into a versatile substrate for C-C and C-heteroatom bond formation. nih.govrsc.org

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Phenol | Acyl Chloride, Base | Aryl Ester | |

| Phenol | Acid Anhydride, Base | Aryl Ester |

Phenol Alkylation and Ether Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Following the conversion of the phenolic hydroxyl group to a triflate, the 2-(oxetan-3-yl)phenyl triflate becomes an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. This strategy allows for the introduction of diverse substituents onto the aromatic ring, significantly expanding the chemical space accessible from the parent phenol. researchgate.net

Prominent among these transformations are the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl triflate with a boronic acid or boronic ester, enabling the formation of a new carbon-carbon bond. This method has been successfully applied to aryl triflates bearing oxetane substituents to synthesize biaryl structures. acs.orgnih.govrsc.org

Buchwald-Hartwig Amination: This reaction, also typically catalyzed by palladium, forms a carbon-nitrogen bond between the aryl triflate and a primary or secondary amine. It has been effectively used to introduce various amine functionalities onto oxetane-containing aromatic rings. acs.orgnih.govrsc.orgresearchgate.net

These coupling reactions demonstrate the robustness of the oxetane ring under the specified catalytic conditions and highlight the utility of the phenolic hydroxyl group as a synthetic handle for late-stage functionalization.

| Reaction Type | Coupling Partner | Catalyst System (e.g., Catalyst/Ligand) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | Biaryl Oxetane | |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / RuPhos | N-Aryl Oxetane |

Buchwald–Hartwig Amination for Oxetanyl Arenes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthesis for forming carbon-nitrogen bonds. wikipedia.org This reaction is particularly valuable for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orglibretexts.org In the context of oxetanyl arenes, this methodology allows for the direct coupling of amines with halogenated or triflated this compound derivatives, demonstrating the oxetane ring's resilience under these catalytic conditions. beilstein-journals.orgbeilstein-journals.org

Research has demonstrated the successful application of Buchwald-Hartwig amination to synthesize N-arylamine oxetanes. mdpi.com In a typical procedure, an aryl halide or triflate bearing an oxetane moiety is reacted with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. mdpi.com One study utilized a catalyst system of Pd(OAc)₂, the bulky biarylphosphine ligand XPhos, and Cs₂CO₃ as the base to couple various arylamines with oxetane-containing scaffolds. mdpi.com The reactions proceeded efficiently for aryl halides, while a modified system with BINAP as the ligand was used for aryl triflates. mdpi.com These reactions successfully yielded a range of N-arylamine oxetane derivatives, highlighting the method's utility in expanding the chemical space of these compounds. mdpi.com

Table 1: Buchwald-Hartwig Amination of an Oxetane-Substituted Aryl Bromide with Various Amines The following is a representative table based on findings for related oxetane systems.

| Arylamine | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 1,4-Dioxane / t-BuOH | Reflux | Good |

| 4-Methoxyaniline | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 1,4-Dioxane / t-BuOH | Reflux | High |

| 4-(Trifluoromethyl)aniline | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 1,4-Dioxane / t-BuOH | Reflux | Moderate |

| 2,4-Difluoroaniline | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 1,4-Dioxane / t-BuOH | Reflux | Good |

Suzuki–Miyaura and Sonogashira Coupling of Halogenated Phenolic Oxetanes

The functionalization of halogenated phenolic oxetanes can be readily achieved using other powerful palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings. These methods allow for the formation of new carbon-carbon bonds, further diversifying the molecular architecture. beilstein-journals.org

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, to form a biaryl system. researchgate.net Studies on related 2-(arylsulfonyl)oxetanes have shown that halogenated derivatives are competent substrates for Suzuki-Miyaura coupling, enabling the synthesis of biaryl-containing compounds. researchgate.netacs.org This strategy is directly applicable to halogenated this compound, providing a route to complex poly-aromatic structures while preserving the oxetane ring.

The Sonogashira coupling facilitates the connection of a terminal alkyne to an aryl halide. acs.org This reaction has also been successfully applied to oxetane-containing systems, as demonstrated in the synthesis of an IspE inhibitor where a Sonogashira coupling was a key step. acs.org The utility of this reaction with 2-halomethylideneoxetanes further confirms the compatibility of the oxetane motif with these coupling conditions. beilstein-journals.orgbeilstein-journals.org

Table 2: General Transformations via Cross-Coupling of a Halogenated Phenolic Oxetane

| Reaction | Coupling Partner | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Biaryl Phenolic Oxetane | Pd Catalyst, Ligand, Base |

| Sonogashira | R-C≡CH | Alkynyl Phenolic Oxetane | Pd Catalyst, Cu(I) co-catalyst, Base |

Strategies for Aromatic Functionalization of the Phenol Ring

Beyond cross-coupling reactions at a halogenated position, direct functionalization of the phenol ring of this compound is another important strategy. The substituents on the aromatic ring—the hydroxyl group and the oxetane—can both influence the regioselectivity of electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-directing group. Concurrently, the oxetane ring itself has been shown to be an effective directing group for ortho-lithiation. acs.org

In a reported strategy for the functionalization of 3-oxetanylpyridines, treatment with n-butyllithium (nBuLi) in the presence of TMEDA resulted in regioselective lithiation at the position ortho to the oxetane ring. acs.org This generated a nucleophilic aryl species that could be trapped with various electrophiles, such as iodine or diphenyl disulfide, to install new functional groups. acs.org This ortho-directing ability of the oxetane substituent provides a powerful tool for the selective functionalization of the aromatic ring in this compound systems, complementing the directing effect of the hydroxyl group.

Stability Investigations of the this compound Moiety

The utility of the oxetane ring in fields like medicinal chemistry is highly dependent on its stability under physiological conditions and during synthetic manipulations.

Chemical Stability Under Varied Reaction Conditions

The oxetane ring, despite its inherent strain energy of approximately 25.5 kcal/mol, demonstrates considerable chemical stability. beilstein-journals.org This stability is often influenced by the substitution pattern on the ring. nih.gov Studies on 3,3-disubstituted oxetane ethers, which serve as good models for the this compound system, have shown remarkable resilience across a range of reaction conditions. rsc.org

In a comparative study, an oxetane ether demonstrated significantly higher stability than its analogous ester counterpart, especially under basic and reducing conditions. rsc.org The oxetane moiety remained intact when subjected to conditions that readily cleaved the ester, such as hydrolysis with lithium hydroxide or reduction with lithium aluminium hydride. rsc.org Furthermore, selected 2-sulfonyloxetanes were found to be stable across a pH range of 1 to 10, with half-lives of several days at room temperature. acs.org However, it is noted that 3,3-disubstituted oxetanes that also contain an internal nucleophile can be susceptible to ring-opening under acidic conditions. nih.gov

Table 3: Comparative Stability of an Oxetane Ether vs. an Analogous Ester Under Various Conditions

| Condition | Reagents | Time (h) | Temperature (°C) | % Recovery (Oxetane Ether) | % Recovery (Ester) |

|---|---|---|---|---|---|

| Acidic | 1 M HCl (aq) | 24 | 37 | >95% | 0% |

| Basic | 1 M LiOH (aq) | 24 | 37 | >95% | 0% |

| Reducing | LiAlH₄ / THF | 1 | 25 | >95% | 0% |

| Nucleophilic | MeO-cysteine / DMSO | 24 | 37 | >95% | Not Tested |

| Thermal | Toluene | 24 | 80 | >95% | >95% |

Data derived from stability studies on representative oxetane ethers. rsc.org

Attenuation of Basicity of Proximal Amines by the Oxetane Ring

The oxetane ring exerts a potent σ-electron-withdrawing inductive effect due to the electronegativity of its oxygen atom within a strained ring system. nih.govnih.gov This electronic property has a significant impact on the basicity (pKa) of nearby amine functional groups. nih.govacs.org Placing an oxetane ring proximal to an amine leads to a measurable decrease in the amine's pKa, an effect that is highly valuable in medicinal chemistry for fine-tuning the physicochemical properties of drug candidates and mitigating issues associated with high basicity, such as hERG inhibition. nih.gov

The magnitude of this basicity attenuation is dependent on the distance between the oxetane ring and the amine. acs.org The effect is most pronounced when the oxetane is in the alpha (α) position relative to the amine, but it remains significant even at greater distances. nih.govnih.gov

α-position: Reduces pKa by ~2.7 units. acs.org

β-position: Reduces pKa by ~1.9 units. acs.org

γ-position: Reduces pKa by ~0.7 units. acs.org

δ-position: Reduces pKa by ~0.3 units. nih.govacs.org

This predictable modulation of basicity allows for the rational design of molecules where a lower pKa is desired without drastically altering the molecular scaffold. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2- Oxetan-3-yl Phenol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbenchchem.commolport.commdpi.com

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the hydrogen and carbon framework.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of a 2-(Oxetan-3-yl)phenol analogue, distinct signals corresponding to the aromatic, oxetane, and phenolic protons are expected. The aromatic protons typically resonate in the downfield region (δ 7-8 ppm) due to the deshielding effect of the benzene ring current. pressbooks.publibretexts.org The specific splitting patterns depend on the substitution pattern of the phenol ring. The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, with a chemical shift that can vary (typically δ 3-8 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange. pressbooks.publibretexts.org

The protons on the oxetane ring have characteristic chemical shifts. The methylene protons (CH₂) of the oxetane ring are diastereotopic and typically appear as complex multiplets or distinct doublets of doublets due to geminal and vicinal coupling. For instance, in the analogue 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol, the four methylene protons of the oxetane ring appear as a singlet at 5.21 ppm, likely due to molecular symmetry or coincidental chemical shift equivalence in the specified solvent. mdpi.com The protons on the carbon bearing the oxygen are deshielded and appear at higher chemical shifts compared to other alkane protons. pressbooks.pub

Table 1: Example ¹H NMR Data for the Analogue 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol in CDCl₃ mdpi.com This interactive table provides representative chemical shifts for a related compound, illustrating the expected regions for key proton signals.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Phenol ring) | 6.78-6.82 | Doublet | Protons ortho to the hydroxyl group. |

| Aromatic (Phenol ring) | 7.05-7.15 | Multiplet | Protons meta to the hydroxyl group. |

| Aromatic (Benzyl ring) | 7.36-7.42 | Multiplet | Protons of the benzyl protecting group. |

| Aromatic (Benzyl ring) | 6.94-6.98 | Doublet | Protons ortho to the ether linkage. |

| Aromatic (Benzyl ring) | 7.05-7.15 | Multiplet | Protons meta to the ether linkage. |

| Oxetane (-CH₂-) | 5.21 | Singlet | Methylene protons of the oxetane ring. |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound analogues, the aromatic carbons produce signals between δ 110-160 ppm. The carbon atom attached to the phenolic hydroxyl group (C-OH) is typically found in the more downfield portion of this range. The carbons of the oxetane ring also show characteristic signals. The carbon atoms bonded to the ring oxygen (C-O) are significantly deshielded and appear in the δ 70-85 ppm region. mdpi.com The other carbon in the oxetane ring appears at a more upfield position.

Table 2: Example ¹³C NMR Data for the Analogue 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol in CDCl₃ mdpi.com This interactive table details the carbon signals for a key analogue, confirming the presence and electronic environment of each carbon atom.

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (C-OH) | 154.4 | Carbon attached to the phenolic -OH. |

| Aromatic (C-O, benzyl) | 157.6 | Carbon attached to the benzyloxy group. |

| Aromatic (Quaternary) | 137.1, 138.3, 138.5 | Unsubstituted and substituted aromatic carbons. |

| Aromatic (CH) | 114.9, 115.5, 127.6, 127.8, 127.9, 128.2, 128.8 | Aromatic carbons bearing hydrogen atoms. |

| Oxetane (-CH₂-) | 85.2 | Methylene carbons of the oxetane ring. |

| Oxetane (Quaternary) | 50.5 | The fully substituted carbon of the oxetane ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisbenchchem.commolport.commdpi.com

Mass spectrometry is essential for determining the molecular weight and obtaining information about the molecule's structure through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically allows for the detection of the molecular ion, confirming the molecular weight of the compound. For phenolic compounds like this compound, analysis is often performed in negative ion mode, where the molecule is deprotonated to form the [M-H]⁻ ion. For example, the analogue 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol, with a calculated molecular weight of 332.14 for the neutral species, shows an [M-H]⁻ ion at m/z 331.1 in its ESI-MS spectrum. mdpi.com

For this compound itself (C₉H₁₀O₂, MW = 150.17 g/mol ), one would expect to observe an [M-H]⁻ ion at m/z 149.06080 or an [M+H]⁺ ion at m/z 151.07536. uni.lunih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu

Table 3: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for this compound uni.lu This interactive table presents predicted mass spectrometry data, which is crucial for identifying the target compound in complex mixtures.

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 151.07536 | 122.5 |

| [M+Na]⁺ | 173.05730 | 129.0 |

| [M-H]⁻ | 149.06080 | 128.8 |

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identificationbenchchem.comacs.org

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum would be dominated by absorptions from the hydroxyl and ether groups, as well as the aromatic ring.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. pressbooks.publibretexts.org The broadness is a result of intermolecular hydrogen bonding.

C-O Stretch: Two distinct C-O stretching absorptions would be anticipated. The phenolic C-O stretch typically appears around 1200-1260 cm⁻¹, while the aliphatic ether C-O stretch of the oxetane ring would likely be found near 1100-1150 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are usually seen as a group of weaker bands just above 3000 cm⁻¹. libretexts.org Characteristic C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. pressbooks.pub

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactionsuni.lunih.gov

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would unambiguously confirm the connectivity and stereochemistry.

Analysis of Bond Angles and Lengths within the Oxetane Ring

The oxetane ring, a four-membered ether, possesses significant ring strain which influences its geometric parameters. X-ray crystallography studies on unsubstituted oxetane at 90 K have determined the carbon-oxygen bond length to be 1.46 Å and the carbon-carbon bond length to be 1.53 Å. acs.org These bond lengths lead to internal ring angles of 90.2° for the C–O–C bond, 92.0° for the C–C–O bond, and 84.8° for the C–C–C bond. acs.org

The introduction of substituents on the oxetane ring can alter these parameters. A statistical analysis of various oxetane structures reveals a median C-O-C bond angle of 91.3°. nih.gov For 3-substituted oxetanes specifically, the average C-O-C bond angle is approximately 91°, with the exocyclic bond angle at the C3 position averaging 112°. ethz.ch This strained C–O–C bond angle is a key feature, as it exposes the lone pair of electrons on the oxygen atom, making oxetanes effective Lewis bases and excellent hydrogen-bond acceptors. acs.orgnih.gov

| Parameter | Value (Unsubstituted Oxetane) acs.org | Value (Substituted Oxetanes) | Reference |

|---|---|---|---|

| C-O Bond Length | 1.46 Å | - | acs.org |

| C-C Bond Length | 1.53 Å | - | acs.org |

| C-O-C Bond Angle | 90.2° | ~91° (average for 3-substituted), 91.3° (median) | acs.orgnih.govethz.ch |

| C-C-O Bond Angle | 92.0° | - | acs.org |

| C-C-C Bond Angle | 84.8° | - | acs.org |

| Exocyclic Bond Angle (at C3) | - | ~112° (average for 3-substituted) | ethz.ch |

Puckering Angle Analysis of Substituted Oxetanes

While sometimes depicted as planar, the oxetane ring is not perfectly flat. Unsubstituted oxetane exhibits a slight pucker, with a reported puckering angle of 8.7° at 140 K (or 10.7° at 90 K). mdpi.com The introduction of substituents onto the ring increases unfavorable eclipsing interactions between adjacent groups, which typically results in a more pronounced puckered conformation. acs.orgmdpi.com

The degree of puckering can vary significantly depending on the nature and position of the substituents. For instance, X-ray crystallographic analysis of the biodegradable insecticide EDO, a substituted oxetane, showed a puckering angle of 16°. acs.org A broader analysis of 3-substituted oxetanes found an average ring puckering angle of 7.9°, with the highest observed angle reaching 21°. ethz.ch Despite this puckering, oxetanes are still considered relatively flat compared to their carbocyclic analogue, cyclobutane, which has a median puckering angle of 15.5°. nih.gov This tendency towards a more planar structure is important as the structural analogy of oxetanes to carbonyl and gem-dimethyl groups is most accurate in near-planar conformations. ethz.ch

| Compound Type | Puckering Angle (°) | Reference |

|---|---|---|

| Unsubstituted Oxetane | 8.7° (at 140 K) | mdpi.com |

| Median (General Oxetanes) | 7.0° | nih.gov |

| Average (3-Substituted Oxetanes) | 7.9° | ethz.ch |

| EDO (Insecticide) | 16° | acs.org |

| Maximum Observed (3-Substituted) | 21° | ethz.ch |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, purification, and purity assessment of synthesized oxetane derivatives, including analogues of this compound.

High-Performance Liquid Chromatography (HPLC) is widely used to analyze the purity of oxetane-containing compounds and to separate mixtures. For example, the purity of a series of indole-based oxetane analogues was determined using an Agilent 1200 HPLC system with a Zorbax XDB-C18 reverse-phase column. nih.gov The mobile phase typically consists of a gradient of water and acetonitrile. nih.gov In one study, the final product 4-(3-(4-(phenylamino)phenyl)oxetan-3-yl)phenol was analyzed by HPLC and showed a purity of 96% with a retention time of 7.618 minutes. mdpi.com

Chiral stationary phase HPLC is particularly crucial for separating enantiomers and determining the enantiomeric excess (ee) of chiral oxetane derivatives. nih.gov For instance, the enantiomeric excess of 2-phenyl-2-(trimethylsilyl)oxetane was determined by HPLC analysis using a Cellulose Lux-2 column. rsc.org This technique is essential in the development of enantioselective syntheses of chiral oxetanols and azetidinols. nih.gov

| Compound | HPLC Column | Result | Reference |

|---|---|---|---|

| 4-(3-(4-(phenylamino)phenyl)oxetan-3-yl)phenol | Not specified | Purity: 96%, Rt = 7.618 min | mdpi.com |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol | Not specified | Purity: 93%, Rt = 8.286 min | mdpi.com |

| Indole-based oxetane analogues | Zorbax XDB-C18 | Purity analysis, Rt from 15.6 to 23.1 min | nih.gov |

| 2-Phenyl-2-(trimethylsilyl)oxetane | Cellulose Lux-2 (chiral) | Separation of enantiomers, Rt = 4.93 min and 5.88 min | rsc.org |

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions involving oxetane synthesis and to get a preliminary assessment of product purity. nih.govorgsyn.org It helps in determining the point of reaction completion and in identifying the appropriate solvent system for purification by column chromatography. orgsyn.org

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For example, in the analysis of 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane, an Rf value of 0.37 was reported using a 3:1 mixture of ethyl acetate and hexane as the mobile phase. orgsyn.org Similarly, 3-(2-methyloxetan-2-yl)pyridine showed an Rf of 0.28 in a 20:80 mixture of petroleum ether and ethyl acetate. rsc.org

| Compound | Mobile Phase | Rf Value | Reference |

|---|---|---|---|

| 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane | Ethyl Acetate / Hexane (3:1) | 0.37 | orgsyn.org |

| 3-(2-methyloxetan-2-yl)pyridine | Petroleum Ether / Ethyl Acetate (20:80) | 0.28 | rsc.org |

Computational and Theoretical Investigations of 2- Oxetan-3-yl Phenol

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer deep insights into the molecular orbitals, charge distribution, and bonding characteristics of 2-(Oxetan-3-yl)phenol. These studies are crucial for rationalizing its physical and chemical properties.

The four-membered oxetane ring is a defining feature of this compound, imparting significant ring strain. This strain influences the molecule's geometry and reactivity.

Ring Strain: The oxetane ring possesses a substantial intrinsic ring strain, with calculated values around 106-107 kJ/mol (approximately 25.5 kcal/mol). osti.govmdpi.combeilstein-journals.org This value is comparable to that of highly reactive oxiranes (epoxides) and significantly greater than that of more flexible five-membered rings like tetrahydrofuran (THF). beilstein-journals.org This strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.org The presence of this strained ring is a key driver of the molecule's chemical behavior.

Conformational Preferences: Unlike the planar cyclobutane, the oxetane ring itself is not perfectly flat but adopts a slightly puckered conformation to relieve some torsional strain. mdpi.combeilstein-journals.org The addition of substituents, such as the phenol group at the 3-position, can lead to a more puckered structure. mdpi.comnih.gov Computational studies on related 3-aryl-oxetanes have shown that the aryl ring does not lie in the same plane as the oxetane. X-ray crystallography analysis of similar structures reveals that the aryl ring is twisted significantly, at an angle of approximately 80°, out of the plane defined by the oxetane's oxygen and the substituted carbon. rsc.org This twisted conformation minimizes steric hindrance between the two rings and is a critical aspect of the molecule's three-dimensional structure.

| Cyclic Ether | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Oxirane (Ethylene Oxide) | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran (THF) | 5 | 5.6 |

The electronegative oxygen atom within the strained four-membered ring gives the oxetane moiety a powerful inductive electron-withdrawing effect. nih.govacs.org This effect propagates through the sigma bonds to influence the electronic properties of the attached phenyl ring. nih.gov

Theoretical models show that this electron-withdrawing nature can decrease the pKa of nearby acidic protons or basic functional groups. nih.govu-tokyo.ac.jp For this compound, this inductive effect would be expected to increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol by helping to stabilize the resulting phenoxide anion. This modulation of electronic properties is a key reason for the incorporation of oxetane rings in medicinal chemistry. acs.org

Analysis of Ring Strain and Conformational Preferences

Intermolecular Interactions and Hydrogen Bonding Capabilities

The ability of this compound to form hydrogen bonds is critical to its interactions with biological macromolecules and its physicochemical properties. Computational models are essential for quantifying these interactions.

This compound possesses both a hydrogen bond donor and multiple acceptor sites, making it capable of complex intermolecular interactions.

Hydrogen Bond Donor: The hydroxyl (-OH) group on the phenol ring serves as a classic hydrogen bond donor. nih.gov

Hydrogen Bond Acceptors: The molecule has two primary hydrogen bond acceptor sites: the oxygen atom of the phenolic hydroxyl group and, more significantly, the oxygen atom of the oxetane ring. vulcanchem.com

Computational studies have highlighted that the strained C–O–C bond angle in the oxetane ring effectively exposes the oxygen's lone pair of electrons, making it a particularly strong hydrogen bond acceptor. mdpi.combeilstein-journals.org

| Property | Count | Contributing Group(s) |

|---|---|---|

| Hydrogen Bond Donors | 1 | Phenolic -OH |

| Hydrogen Bond Acceptors | 2 | Oxetane Oxygen, Phenolic Oxygen |

A significant finding from both computational and experimental studies is the superior hydrogen-bond accepting ability of the oxetane ring compared to other common functional groups. acs.org

Comparison with Cyclic Ethers: The balance of two competing factors—ring strain exposing the oxygen lone pairs and the increasing s-character of those lone pairs—makes oxetanes optimal hydrogen bond acceptors among cyclic ethers. u-tokyo.ac.jp They form more effective hydrogen bonds than less strained ethers like tetrahydrofuran (THF) or tetrahydropyran. u-tokyo.ac.jpacs.org

Comparison with Carbonyls: The oxetane oxygen is a potent hydrogen bond acceptor, competitive with the oxygen of many carbonyl functional groups, including aliphatic ketones, aldehydes, and esters. mdpi.combeilstein-journals.orgacs.org Only highly polarized carbonyls, such as those in amides, are considered significantly better H-bond acceptors. beilstein-journals.org This makes the oxetane an effective bioisostere for the carbonyl group, offering similar H-bonding potential with enhanced metabolic stability. beilstein-journals.orgacs.org

Computational Modeling of Hydrogen Bond Donor and Acceptor Properties

Reaction Mechanism Predictions and Transition State Analysis

While specific computational studies on the reaction mechanisms of this compound are not widely published, predictions can be made based on theoretical investigations of the parent oxetane and related substituted derivatives. These studies typically focus on identifying the lowest energy pathways and characterizing the transition states (TS) for reactions like ring-opening or thermolysis.

Acid-Catalyzed Ring-Opening: A frequently predicted reaction pathway for oxetanes involves acid-catalyzed ring-opening. nih.gov Computational studies on related 3-aryloxetan-3-ols suggest that Brønsted acids catalyze the reaction by protonating the oxetane oxygen, leading to the formation of a stabilized carbocation intermediate, which is then attacked by a nucleophile. rsc.orgacs.org For this compound, this would be a plausible mechanism under acidic conditions, proceeding through a high-energy transition state to a ring-opened product.

Thermal Decomposition (Thermolysis): The thermal decomposition of the parent oxetane to ethylene and formaldehyde has been studied using quantum chemical methods. pku.edu.cn These calculations predict that the reaction does not proceed through a concerted [2+2] cycloreversion. Instead, the favored pathway is a stepwise mechanism involving the formation of a diradical intermediate. pku.edu.cn This stepwise approach can initiate by breaking either the C-C bond or one of the C-O bonds, with both pathways competing. pku.edu.cn It is predicted that the thermolysis of this compound would follow a similar stepwise, diradical mechanism.

| Reaction Type | Predicted Mechanism | Key Intermediate(s) | Computational Support |

|---|---|---|---|

| Acid-Catalyzed Ring-Opening | Stepwise | Oxetane Carbocation | Studies on 3-aryloxetan-3-ols rsc.orgacs.org |

| Thermolysis | Stepwise | Diradical Species | Studies on parent oxetane pku.edu.cn |

Research on Molecular Dynamics of this compound Not Publicly Available

Comprehensive searches for computational and theoretical investigations into the molecular dynamics and conformational landscapes of the chemical compound this compound have found no specific research data or scholarly articles on this topic.

While computational studies, including molecular dynamics simulations, are crucial for understanding the three-dimensional structures and dynamic behaviors of molecules, it appears that this compound has not been the specific subject of such published research. Information on related oxetane-containing molecules exists, highlighting the general interest in this class of compounds for applications in medicinal chemistry due to their unique structural and electronic properties. vulcanchem.commdpi.com For instance, the oxetane ring is recognized for its ability to act as a hydrogen-bond acceptor and can influence the conformational preferences of larger molecules. mdpi.com

However, the detailed analysis of the conformational landscapes, potential energy surfaces, and dihedral angle distributions through molecular dynamics simulations specifically for this compound is not documented in the available scientific literature. Such studies would provide valuable insights into its interactions and potential as a scaffold in drug design.

Further research would be required to be publicly available to provide the specific data requested on the computational and theoretical investigations of this compound.

Advanced Derivatization and Functionalization Strategies of 2- Oxetan-3-yl Phenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(oxetan-3-yl)phenol is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Standard reactions such as etherification and esterification can be employed to introduce new functionalities.

One common strategy involves the Williamson ether synthesis, where the phenoxide, generated by treating this compound with a base, is reacted with an alkyl halide. This approach allows for the introduction of various alkyl or aryl substituents. For instance, in related phenolic compounds, methylation of the hydroxyl group has been used to prevent the formation of reactive quinone methide intermediates during depolymerization processes, a strategy that could be analogously applied here to enhance stability under certain reaction conditions. osti.gov The choice of base and reaction conditions is crucial to ensure selective O-alkylation over potential C-alkylation on the activated phenyl ring.

Another key modification is esterification, where the phenolic hydroxyl group reacts with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions can be catalyzed by acids or bases. Selective acylation of phenolic hydroxyls over alcoholic hydroxyls can be achieved using specific reagents like diacyl disulfide or with the addition of catalysts such as rubidium fluoride. nih.gov

Furthermore, the phenolic hydroxyl can be converted into a triflate group (trifluoromethanesulfonate). This transformation is typically achieved by reacting the phenol with triflic anhydride in the presence of a base like pyridine. mdpi.com The resulting triflate is an excellent leaving group, making the molecule amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, thereby enabling the introduction of a wide array of substituents onto the aromatic ring at the position of the original hydroxyl group.

A process for the removal of the phenolic hydroxyl group has also been described, which involves converting the phenol into a heteroaryl ether (e.g., 2-pyridyl ether) followed by hydrogenolysis over a palladium catalyst to replace the ether group with hydrogen. google.com

Below is a table summarizing potential modifications of the phenolic hydroxyl group based on established chemical principles for phenols.

| Reaction Type | Reagents | Product Type | Potential Application |

| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Phenyl ether | Altering solubility, Metabolic blocking |

| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Phenyl ester | Prodrug synthesis, Modulating polarity |

| Triflate Formation | Triflic anhydride, Pyridine | Aryl triflate | Substrate for cross-coupling reactions |

| Hydrogenolysis | 1. Heteroaryl halide 2. H2, Pd/C | Deoxygenated arene | Removal of hydroxyl functionality |

Functionalization of the Oxetane Ring

The strained four-membered oxetane ring offers unique opportunities for functionalization, although its reactivity must be carefully managed to avoid undesired ring-opening.

While the parent molecule is this compound, strategies often begin with precursors like oxetan-3-one to generate 3,3-disubstituted oxetanes. beilstein-journals.org The synthesis of 3-aryl-3-hydroxyoxetanes can be achieved via the addition of an organolithium species, generated from a halogenated aromatic, to oxetan-3-one. acs.org This approach creates a tertiary alcohol which can then undergo further reactions.

For example, a method for synthesizing 3,3-diaryloxetanes involves a Lewis acid-catalyzed Friedel–Crafts reaction between a 3-aryloxetan-3-ol and another aromatic or heteroaromatic ring. mdpi.comnih.gov This strategy has been successfully used to install an oxetane ring at the 3-position of a 2-aryl-indole system. nih.gov This demonstrates that the C3 position, already bearing the phenol in the parent compound, can be further substituted by starting with a related precursor like 3-(2-methoxyphenyl)oxetan-3-ol.

Spirocyclic oxetanes, where the C3 carbon of the oxetane is part of a second ring, are of significant interest in medicinal chemistry as they introduce three-dimensional complexity. mdpi.comnih.gov The synthesis of these structures often relies on intramolecular cyclization. A common method is the intramolecular Williamson etherification. acs.orgbeilstein-journals.org

For instance, a general route to spirocyclic oxetanes involves starting with a diol that can be converted into a halohydrin or another substrate with a good leaving group, followed by base-induced ring closure. mdpi.com In the context of this compound, a synthetic route could be envisioned starting from a precursor that allows for the construction of a new ring that incorporates the C3 atom of the oxetane. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is another powerful method for constructing oxetane rings, which can be adapted for the synthesis of spirocyclic systems. beilstein-journals.orgbeilstein-journals.org

A recently developed approach combines a Paternò–Büchi reaction with a succinic anhydride opening and esterification to produce functionalized spirocyclic oxetanes as single isomers. beilstein-journals.org

| Spirocycle Synthesis Strategy | Key Precursors | Reaction Type |

| Intramolecular Williamson Etherification | Halohydrins derived from diols | Base-induced cyclization |

| Paternò–Büchi Reaction | Carbonyls, Alkenes | [2+2] Photocycloaddition |

| Addition/Substitution Cascade | 3-Hydroxyindolinones, Phenyl vinyl selenone | Michael addition followed by etherification |

Introduction of Diverse Substituents at the 3-Position

Development of Oxetane-Containing Building Blocks

Oxetane-containing molecules like this compound are valuable as building blocks for the synthesis of more complex molecules, particularly in drug discovery. nih.gov The oxetane moiety can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability without significantly increasing lipophilicity. nih.govnih.gov

Oxetan-3-one is a versatile precursor for a wide range of advanced building blocks. beilstein-journals.org From oxetan-3-one, one can synthesize 3-substituted-3-hydroxyoxetanes, which are key intermediates. These can be converted into 3,3-disubstituted oxetanes through methods like the Friedel-Crafts alkylation mentioned earlier. nih.govdoi.org

The development of oxetane-modified amino acids for peptide synthesis is another area of active research. rsc.org These building blocks are created by incorporating the oxetane ring into the amino acid structure, which can influence the conformation and properties of the resulting peptides. For example, 3-(1-nitroethylidene)oxetane can be reacted with chiral amines to produce diastereomerically enriched oxetane-containing amines, which can be further elaborated into novel amino acid analogues. rsc.org

Chemoenzymatic and Biocatalytic Approaches to Functionalized Oxetanes

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for the synthesis of functionalized oxetanes. mdpi.comuniba.it These approaches often provide access to chiral molecules with high enantiomeric purity, which is crucial for the development of pharmaceuticals. nih.gov

A common chemoenzymatic strategy involves the enantioselective bioreduction of β-haloketones using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), followed by a chemical step for the stereospecific cyclization of the resulting enantioenriched halohydrin to form the oxetane. mdpi.comuniba.it This method has been used to prepare optically active 2-aryl-substituted oxetanes with high enantiomeric excess. acs.org

Recently, a halohydrin dehalogenase has been discovered and engineered to serve as a biocatalytic platform for both the enantioselective formation and ring-opening of oxetanes. nih.gov This platform demonstrates high efficiency and excellent enantioselectivity, enabling the synthesis of various chiral oxetanes and γ-substituted alcohols on a preparative scale. nih.gov Biocatalytic C-H oxidation using enzymes like cytochrome P450 variants is also an emerging strategy for the site-selective functionalization of complex molecules, which could potentially be applied to oxetane-containing scaffolds. bohrium.com

The table below highlights some biocatalysts used in the synthesis of chiral precursors for oxetanes. mdpi.com

| Biocatalyst | Substrate Type | Product | Enantiomeric Ratio (er) | Yield |

| Baker's yeast (resting cells) | 3-chloro-1-phenylpropanone | (S)-3-chloro-1-phenylpropan-1-ol | 94:6 | 42% |

| Saccharomyces cerevisiae CBS 7336 | 3-chloro-1-phenylpropanone | (S)-3-chloro-1-phenylpropan-1-ol | 75:25 | 48% |

| Lactobacillus reuteri DSM 20016 | 2-chloro-1-(p-tolyl)ethanone | (R)-2-chloro-1-(p-tolyl)ethanol | 96:4 | 97% |

Supramolecular Chemistry and Molecular Recognition Involving Oxetanyl Phenols

Role of the Oxetane Ring in Hydrogen Bonding Networks

The oxetane ring, a four-membered ether, plays a crucial role in the formation of hydrogen bonding networks. Due to its strained C-O-C bond angle, the lone pairs of electrons on the oxygen atom are more exposed, making the oxetane a potent hydrogen-bond acceptor. mdpi.comacs.org Experimental observations have confirmed that oxetanes can form more effective hydrogen bonds than other cyclic ethers. mdpi.com This enhanced hydrogen-bonding capability is a key factor in the supramolecular behavior of oxetanyl phenols.

The introduction of substituents on the oxetane ring can further influence its puckering and, consequently, its role in hydrogen bonding networks. mdpi.comacs.org Computational studies have highlighted the importance of C-H···O hydrogen bonds, where C-H bonds of the oxetane ring can act as weak hydrogen bond donors, further stabilizing the supramolecular architecture. rsc.org

Self-Assembly Processes Directed by Oxetane-Phenol Interactions

Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is driven by non-covalent interactions. fiveable.me For molecules like 2-(Oxetan-3-yl)phenol, these interactions are primarily hydrogen bonding and π-π stacking between the phenyl rings. mdpi.comnih.gov

The interplay between the hydrogen-bonding capabilities of the oxetane and phenol moieties drives the self-assembly process. The phenolic hydroxyl group can promote molecular clustering through the formation of intermolecular hydrogen bonds. researchgate.net This, in conjunction with the oxetane's role as a strong hydrogen bond acceptor, can lead to the formation of ordered supramolecular structures. The process often occurs spontaneously when a solution of the compound in an organic solvent is introduced into a poor solvent, like water, leading to the formation of nano-assemblies through a reprecipitation technique. mdpi.com

The specific architecture of the self-assembled structure is highly dependent on the balance of these non-covalent forces. Variations in solvent, temperature, and concentration can influence the final morphology of the assembled material. fiveable.me

Crystal Engineering of Oxetanyl Phenol Derivatives

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the case of oxetanyl phenol derivatives, crystal engineering leverages the predictable nature of hydrogen bonding and other non-covalent interactions to control the packing of molecules in the crystalline state.

The directionality and strength of the hydrogen bonds involving the oxetane and phenol groups are key tools for the crystal engineer. By modifying the substitution pattern on the phenyl ring or the oxetane moiety, it is possible to tune the intermolecular interactions and guide the formation of specific crystal packing arrangements. For instance, the introduction of electron-withdrawing or electron-donating groups on the aryl ring can influence the acidity of the phenolic proton and the basicity of the oxetane oxygen, thereby modulating the hydrogen bond strength. mdpi.com

X-ray crystallography studies on oxetane derivatives reveal that the ring can adopt a puckered conformation, with the degree of puckering influenced by the substituents. acs.orguni-muenchen.de This conformational flexibility adds another layer of complexity and opportunity in the design of crystalline materials. The analysis of crystal structures of related compounds provides valuable insights into the preferred hydrogen-bonding patterns and packing motifs, which can be used to predict and design new crystalline forms of this compound derivatives with specific physical or chemical properties.

Integration into Supramolecular Host Materials

Supramolecular host materials are designed to recognize and bind guest molecules within a well-defined cavity or binding site. mdpi.com Phenolic compounds are known to be good guests for various macrocyclic hosts, and the unique structural and electronic properties of the oxetane group in this compound could enhance its binding affinity and selectivity. nih.gov

The oxetane ring can contribute to the binding through hydrogen bonding with the host, while the phenol group can engage in hydrogen bonding and π-π stacking interactions. This multi-point recognition can lead to the formation of stable host-guest complexes. The incorporation of oxetanyl phenol derivatives into the framework of supramolecular polymers or metal-organic frameworks (MOFs) can impart specific functionalities to these materials. mdpi.comscispace.com For example, the oxetane and phenol groups could serve as recognition sites for sensing applications or as catalytic centers.

The ability of oxetanyl phenols to participate in the self-assembly of supramolecular polymers makes them attractive building blocks for creating responsive or "smart" materials. mdpi.com These materials can change their properties in response to external stimuli such as light, temperature, or the presence of a specific guest molecule.

Metal Coordination Chemistry with Oxetanyl Phenol Ligands

The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which is an excellent ligand for a wide variety of metal ions. researchgate.net The resulting metal complexes can exhibit interesting structural, magnetic, and optical properties. The oxetane oxygen, being a Lewis base, could also potentially coordinate to a metal center, although this is less common than coordination through the phenoxide. mdpi.comacs.org

The coordination of the phenoxide to a metal ion can be considered a Lewis acid-base interaction, where the metal ion is the Lewis acid and the phenoxide is the Lewis base. libretexts.org The presence of the oxetane ring could influence the electronic properties of the phenoxide and, consequently, the stability and reactivity of the resulting metal complex. The geometry of the ligand field around the metal ion can be influenced by the steric bulk and electronic nature of the oxetanyl phenol ligand. nih.gov

Emerging Research Directions and Future Perspectives in 2- Oxetan-3-yl Phenol Chemistry

Development of Novel Synthetic Methodologies for Accessing Diverse Analogs

The synthesis of oxetane-containing molecules presents a challenge due to the inherent ring strain of the four-membered ether. acs.org However, recent advancements in synthetic chemistry are providing more efficient and versatile routes to access not only 2-(Oxetan-3-yl)phenol but also a wide array of its analogs.

Common strategies for forming the oxetane ring itself include intramolecular cyclizations (such as Williamson ether synthesis from 1,3-diols), Paternò–Büchi [2+2] photocycloadditions, and the derivatization of existing oxetane building blocks like oxetan-3-one. acs.orgnih.gov For creating analogs of this compound, methods that construct a fully substituted carbon center are particularly relevant. One such powerful technique is the Friedel–Crafts alkylation of phenols with oxetan-3-ol derivatives. mdpi.com For instance, a Lewis acid-catalyzed approach can successfully install the oxetane ring onto an aromatic system. nih.gov

Recent methodological developments focus on improving efficiency, scalability, and functional group tolerance. Key emerging strategies include:

Brønsted Acid-Catalyzed Reactions : The use of Brønsted acids to activate oxetan-3-ols as 1,2-bis-electrophiles enables novel annulation reactions. This approach has been successfully used to synthesize various 1,4-dioxanes from oxetan-3-ols and diols, generating only water as a byproduct. acs.org Applying this logic to bifunctional phenols could yield novel fused or spirocyclic ether systems.

Metal-Catalyzed Cross-Coupling : For analogs that are difficult to access directly, late-stage functionalization via cross-coupling is a powerful tool. Starting with a halogenated version of this compound, standard reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce a vast diversity of substituents onto the phenolic ring.

Photochemical and Electrochemical Methods : Light-induced [2+2] cycloadditions represent a classic yet continuously evolving method for oxetane synthesis. beilstein-journals.org Modern photocatalysis offers milder conditions and unique reactivity patterns that could be harnessed for novel analog synthesis.

| Synthetic Strategy | Description | Key Features | Potential Analogs of this compound |

| Friedel-Crafts Alkylation | Lewis or Brønsted acid-catalyzed reaction of a phenol with an oxetan-3-ol derivative to form a C-C bond. nih.govmdpi.com | Direct arylation; suitable for creating 3-aryl-oxetane structures. | Substituted phenols reacting to yield analogs with varied electronic properties on the phenyl ring. |

| Intramolecular Cyclization | Base-mediated ring closure of a 1,3-halohydrin or a related substrate derived from a phenol. acs.org | Fundamental and widely used; requires precursor synthesis. | Analogs with substitution on the oxetane ring itself, derived from functionalized 1,3-diol precursors. |

| [2+2] Cycloaddition | Photochemical or metal-catalyzed reaction between a carbonyl compound and an alkene. beilstein-journals.org | High atom economy; creates the oxetane ring from acyclic precursors. | Complex polycyclic structures where the oxetane is fused to other ring systems. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions on a halogenated this compound scaffold. | Late-stage functionalization; high functional group tolerance. | Biaryl, alkylated, or alkynylated derivatives on the phenolic ring. |

Exploration of Chemical Space Through Advanced Derivatization

With a robust scaffold like this compound in hand, the exploration of its chemical space through derivatization is a key research direction. The molecule offers two primary sites for modification: the phenolic hydroxyl group and the aromatic ring.

O-Functionalization : The hydroxyl group is a versatile handle for introducing a wide range of functionalities. Standard etherification or esterification reactions can be used to append linkers, polymers, or other molecular fragments. For example, alkylation of the phenol can introduce moieties for specific applications, such as an alkyne "click handle" for bioconjugation. acs.org

C-Functionalization : The aromatic ring can be functionalized using electrophilic aromatic substitution, directed ortho-metalation, or cross-coupling reactions on pre-functionalized (e.g., halogenated) rings. A particularly powerful strategy involves converting the phenolic hydroxyl into a triflate group. This triflate can then participate in a wide range of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination to install arylamines or the Suzuki reaction to form biaryl structures. mdpi.comacs.org This approach dramatically expands the accessible chemical space.

A summary of advanced derivatization reactions is presented below.

| Reaction Type | Reagents/Conditions | Moiety Modified | Outcome |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | Phenolic -OH | O-alkylation, attachment of functional side chains. |

| Triflate Formation | Triflic anhydride, Pyridine mdpi.com | Phenolic -OH | Conversion to a highly reactive triflate leaving group. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., XPhos, BINAP), Base on triflated phenol mdpi.com | Aromatic Ring (via triflate) | Formation of N-aryl bonds, creating amine derivatives. |

| Suzuki Cross-Coupling | Boronic acid, Pd catalyst, Base on triflated or halogenated phenol acs.org | Aromatic Ring | Formation of C-C bonds, creating biaryl analogs. |

Integration of this compound in Advanced Materials Architectures

The unique structural and electronic properties of this compound make it an intriguing candidate for incorporation into advanced materials. Its rigid phenolic component, combined with the polar oxetane ring, offers a unique balance of properties that could be exploited in materials design.

Organic-inorganic hybrid materials combine the distinct properties of organic molecules (flexibility, functionality) and inorganic components (stability, conductivity) at the molecular level. magtech.com.cnresearchgate.net this compound and its derivatives are promising building blocks for several classes of these materials:

Metal-Organic Frameworks (MOFs) : By modifying the phenol with additional carboxylic acid or other coordinating groups, this compound could serve as a novel organic linker for MOFs. chemscene.com The polar oxetane moiety pointing into the pores of the MOF could enhance selective gas adsorption or serve as a catalytic site.

Hybrid Silicates : The phenolic hydroxyl can react with silane coupling agents, allowing the molecule to be grafted onto silica surfaces or integrated into silicate polymer networks (silsesquioxanes). This could be used to create functionalized chromatographic stationary phases or composite materials with tailored surface properties.

Polymer Composites : As a monomer or additive, this compound could be incorporated into polymers. The oxetane ring itself can undergo cationic ring-opening polymerization, suggesting that the molecule could be used to create cross-linked networks or novel polymer backbones. google.com

Phenolic compounds and aromatic ethers are widely studied for their electronic properties. The incorporation of the this compound motif into larger conjugated systems could lead to new materials for optoelectronic devices. researchgate.net

Organic Semiconductors : The electron-rich phenol ring system is a common component in organic semiconductors. By functionalizing this compound with electron-donating or -withdrawing groups through the derivatization strategies mentioned above (Section 8.2), its electronic properties (e.g., HOMO/LUMO levels) could be precisely tuned. researchgate.net This could lead to new materials for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Liquid Crystals : The rigid, anisotropic structure of certain this compound derivatives, particularly biaryl structures synthesized via Suzuki coupling, could impart liquid crystalline properties. core.ac.uk The polarity of the oxetane ring would be a key factor in controlling the mesophase behavior and dielectric properties.

Solar Cells : In dye-sensitized or perovskite solar cells, specialized organic molecules are used as hole-transport materials or interface modifiers. researchgate.netchemscene.com The functionality of this compound allows for its integration into these complex architectures, where it could improve charge extraction efficiency or device stability.

Organic-Inorganic Hybrid Materials

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The true potential of this compound lies at the intersection of traditional chemistry and other scientific disciplines.

In chemical biology , the oxetane motif is already recognized as a valuable "magic methyl" substitute that can enhance the drug-like properties of bioactive molecules. nih.gov The this compound scaffold is a prime candidate for:

Fragment-Based Drug Discovery : It can serve as a starting fragment for building more complex inhibitors targeting enzymes where a phenolic hydroxyl is known to interact, such as kinases or metalloproteinases.

Developing Chemical Probes : By attaching reporter tags (e.g., fluorophores, biotin) via the phenolic -OH group, derivatives can be synthesized to study biological systems, identify protein targets, or visualize cellular processes.

In materials science , the convergence with chemical biology is evident in areas like biosensors and drug delivery. researchgate.netumn.edu

Functional Surfaces : Grafting this compound derivatives onto the surface of an inorganic material (like gold or silica) could create a biocompatible interface that can be further functionalized with biomolecules.

Smart Materials : Polymers incorporating the this compound unit could be designed to respond to specific stimuli (e.g., pH, enzymes), leading to applications in controlled-release drug delivery systems or diagnostic devices.

The synergy between these fields will undoubtedly accelerate the discovery of novel applications for this versatile chemical entity, driving innovation in both medicine and technology.

Q & A

Q. Common Pitfalls :

- Oxetane ring instability under acidic conditions may lead to degradation during analysis; neutral pH buffers are recommended .

Advanced: What experimental designs optimize the biological activity screening of this compound derivatives?

Methodological Answer:

A factorial design (e.g., 2⁴ design) is effective for evaluating variables like substituent position, oxetane ring modifications, and assay conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.